3-Methyl-5-nitrobenzonitrile
Overview
Description
3-Methyl-5-nitrobenzonitrile is a chemical compound with the CAS Number: 124289-22-1. It has a molecular weight of 162.15 . The IUPAC name for this compound is 3-methyl-5-nitrobenzonitrile .
Molecular Structure Analysis
The molecular structure of 3-Methyl-5-nitrobenzonitrile is represented by the linear formula C8H6N2O2 . The InChI Code for this compound is 1S/C8H6N2O2/c1-6-2-7(5-9)4-8(3-6)10(11)12/h2-4H,1H3 .Physical And Chemical Properties Analysis
3-Methyl-5-nitrobenzonitrile is a pale-yellow to yellow-brown solid . It has a molecular weight of 162.15 . The compound should be stored at room temperature .Scientific Research Applications
Chemical Synthesis and Reactions
3-Methyl-5-nitrobenzonitrile has been used in various chemical synthesis and reaction studies. For instance, it has been observed in the formation of 1,4-dienes through the nitration of dimethylbenzonitriles, highlighting its role in producing structurally unique compounds (Fischer & Greig, 1973). Moreover, research on its solubility in organic solvents like methanol and ethanol provides insights into its physical properties and potential applications in various solvent systems (Chen, Chen, Zheng, & Zhao, 2017).
Physical Properties and Thermodynamics
Studies have also focused on understanding the physical properties of nitrobenzonitriles, including their heat capacities and enthalpies of transitions. These insights are crucial for applications in materials science and engineering (Jiménez, Roux, Dávalos, & Temprado, 2002). The compound's role in the hydrogenation process using catalysts like Raney nickel further exemplifies its importance in chemical transformations (Koprivova & Červený, 2008).
Imaging and Mass Spectrometry
3-Methyl-5-nitrobenzonitrile has been instrumental in the preparation of radiotracers for imaging, such as in the synthesis of [(18)F]FPEB, an agent for PET imaging. This showcases its potential in biomedical imaging and diagnostics (Lim, Labaree, Li, & Huang, 2014). Additionally, its use as a dopant in mass spectrometry for improved sensitivity highlights its utility in analytical chemistry (Santos, Vendramini, Schwab, Eberlin, & de Morais, 2016).
Structural and Molecular Studies
Studies on the crystal structures of nitrobenzonitriles, including derivatives of 3-Methyl-5-nitrobenzonitrile, provide valuable information on molecular interactions and structural chemistry. This knowledge is crucial for designing new materials and understanding molecular behavior (Britton & Cramer, 1996).
Anticancer Research
Research on nitrile-functionalized compounds has explored their potential in anticancer applications. The synthesis and study of such compounds, including derivatives of 3-Methyl-5-nitrobenzonitrile, open new avenues in drug development and cancer treatment (Zulikha, Haque, Budagumpi, & Majid, 2014).
Safety and Hazards
Mechanism of Action
Mode of Action
Nitrile compounds typically undergo a series of reactions, including nucleophilic substitution and oxidation . The nitro group in the compound could potentially undergo reduction reactions, leading to the formation of amines.
Action Environment
The action, efficacy, and stability of 3-Methyl-5-nitrobenzonitrile can be influenced by various environmental factors. These include temperature, pH, and the presence of other substances that can interact with the compound . For instance, the compound’s reactivity may be affected by the presence of reducing agents, which can interact with the nitro group.
properties
IUPAC Name |
3-methyl-5-nitrobenzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O2/c1-6-2-7(5-9)4-8(3-6)10(11)12/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WEWBXIHWZDLYSN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)[N+](=O)[O-])C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80561725 | |
Record name | 3-Methyl-5-nitrobenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80561725 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
124289-22-1 | |
Record name | 3-Methyl-5-nitrobenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80561725 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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